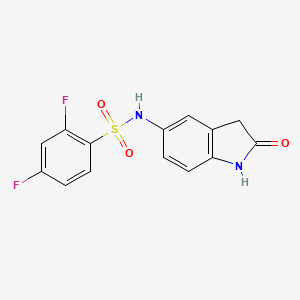

2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O3S/c15-9-1-4-13(11(16)7-9)22(20,21)18-10-2-3-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAHISBRRBXQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

Medicine: It has been explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural differentiator is the 2-oxoindolin-5-yl group. Below is a comparison with similar sulfonamide derivatives:

Key Observations :

Key Observations :

Analytical Characterization

NMR and HRMS are standard for confirming structures:

Key Observations :

- Indolinone NH protons in the target compound would resonate downfield (~10–12 ppm), distinct from quinoline NH (~8–9 ppm) or sulfonamide NH (~13 ppm) in analogs .

- Fluorine atoms induce characteristic splitting in aromatic regions .

Biological Activity

2,4-Difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS No. 921773-29-7) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparison with similar compounds.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a difluorobenzene moiety and an oxoindoline structure. Its synthesis typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-oxoindoline-5-amine in the presence of a base such as triethylamine in dichloromethane.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism can lead to various biological effects, including:

- Induction of Apoptosis : The compound has shown potential in triggering apoptosis in cancer cells.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the proliferation of tumor cells by interfering with key signaling pathways involved in cell growth and survival.

Antiviral and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been explored for antiviral applications. It shows promise in inhibiting viral replication through enzyme inhibition mechanisms similar to those observed in anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation |

| 5-Fluoroindole | Antiviral properties | Exhibits selective antiviral activity |

| 2-Oxoindoline-based acetohydrazides | Cytotoxicity toward cancer cells | Notable for its structural similarity to oxoindolines |

The unique combination of fluorine atoms and the oxoindoline moiety in this compound contributes to its distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer models.

- Animal Models : In vivo studies using murine models have indicated that the compound can delay tumor growth without significant toxicity, suggesting a favorable therapeutic window for further development.

- Mechanistic Studies : Biochemical assays have elucidated the interaction of this compound with target proteins involved in cell cycle regulation and apoptosis, reinforcing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer: A palladium-catalyzed Suzuki-Miyaura coupling is commonly employed for introducing boronate ester intermediates, as demonstrated in related sulfonamide syntheses . Key optimizations include:

- Catalyst Selection: PdCl₂(dppf)•DCM enhances coupling efficiency due to its stability under reflux conditions.

- Temperature and Atmosphere: Refluxing in anhydrous 1,4-dioxane under argon minimizes side reactions and improves yield .

- Substrate Purification: Pre-purification of intermediates (e.g., brominated precursors) via column chromatography ensures high reactivity.

Q. What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure?

- Methodological Answer:

- X-ray Crystallography: Use the WinGX suite for single-crystal structure determination, ensuring accurate bond-length and angle measurements .

- NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) confirm regiochemistry of the difluoro and sulfonamide groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing isomers .

Advanced Research Questions

Q. How does the sulfonamide moiety influence inhibitory activity against PI3K/mTOR pathways?

- Methodological Answer:

- Biochemical Assays: Compare IC₅₀ values of the sulfonamide derivative with analogs lacking the 2-oxoindolinyl group using kinase inhibition assays (e.g., LanthaScreen® kinase activity assays) .

- Molecular Docking: Model interactions between the sulfonamide group and ATP-binding pockets of PI3Kα/mTOR using software like AutoDock Vina. The 2,4-difluoro substitution enhances hydrophobic interactions, as seen in GSK2126458 analogs .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer:

- Pharmacokinetic Profiling: Measure oral bioavailability and plasma half-life in rodent models. Adjust formulations using co-solvents (e.g., DMSO for solubility; see ) or lipid-based carriers .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites. For example, methoxy-pyridinyl groups in related compounds undergo hepatic oxidation, reducing efficacy .

Q. How can SAR studies guide modification of the indolinone ring to enhance selectivity?

- Methodological Answer:

- Analog Synthesis: Replace the 2-oxoindolinyl group with pyrimidine or quinazoline moieties (e.g., pazopanib’s scaffold) and test selectivity via kinase panel screens .

- Electron-Withdrawing Groups: Introduce fluorine or trifluoromethyl groups at the 5-position of indolinone to improve target binding and reduce off-target effects .

Q. What are critical considerations in designing pharmacokinetic studies for oral bioavailability assessment?

- Methodological Answer:

- Solubility Optimization: Use DMSO stock solutions (100 mg/mL, as in ) diluted in PBS for in vivo dosing.

- Dose Escalation: Conduct phase I-like studies in murine models to identify maximum tolerated doses (MTD) and therapeutic windows .

- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in tumors versus normal tissues .

Data Contradiction Analysis

Q. How to address conflicting results in cell viability assays across different cancer cell lines?

- Methodological Answer:

- Genetic Profiling: Validate PI3K/AKT/mTOR pathway activation status in cell lines via Western blotting (e.g., p-AKT(S473) levels) .

- Combination Studies: Test synergy with mTORC1 inhibitors (e.g., rapamycin) to identify resistance mechanisms in low-responder lines .

Structural and Functional Insights

Q. What computational tools predict off-target interactions of this sulfonamide derivative?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.